Cas no 1396680-28-6 (1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(2-Hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a triazole core functionalized with hydroxy-phenylethyl and phenylethyl carboxamide substituents. Its structure combines a 1,2,3-triazole ring, known for stability and versatile reactivity, with aromatic and hydroxyl groups that enhance its potential for molecular interactions. This compound may serve as a valuable intermediate in medicinal chemistry, particularly in the development of bioactive molecules, due to its ability to participate in hydrogen bonding and π-π stacking. The presence of both polar (hydroxyl, carboxamide) and hydrophobic (phenyl) moieties suggests utility in drug design, where balanced solubility and target binding are critical. Further research could explore its applications in kinase inhibition or antimicrobial activity.
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide structure
1396680-28-6 structure
Product name:1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1396680-28-6
MF:C19H20N4O2
Molecular Weight:336.387703895569
CID:6180514
PubChem ID:71791906

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
    • AKOS024541937
    • CHEMBL4931910
    • VU0539300-1
    • 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
    • 1396680-28-6
    • F6240-2235
    • インチ: 1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
    • InChIKey: XRVYPBCYJLTJTQ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)CN1C=C(C(NC(C)C2C=CC=CC=2)=O)N=N1

計算された属性

  • 精确分子量: 336.15862589g/mol
  • 同位素质量: 336.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 422
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 80Ų

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6240-2235-10μmol
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6240-2235-20mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
20mg
$99.0 2023-09-09
Life Chemicals
F6240-2235-4mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
4mg
$66.0 2023-09-09
Life Chemicals
F6240-2235-25mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
25mg
$109.0 2023-09-09
Life Chemicals
F6240-2235-10mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
10mg
$79.0 2023-09-09
Life Chemicals
F6240-2235-15mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
15mg
$89.0 2023-09-09
Life Chemicals
F6240-2235-5mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
5mg
$69.0 2023-09-09
Life Chemicals
F6240-2235-2μmol
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6240-2235-3mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6
3mg
$63.0 2023-09-09
Life Chemicals
F6240-2235-40mg
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
1396680-28-6 90%+
40mg
$140.0 2023-05-20

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396680-28-6)

The compound 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396680-28-6) is a highly specialized organic compound with a unique structure and promising applications in various fields. This compound belongs to the class of triazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential uses in drug discovery, materials science, and catalysis.

The molecular structure of this compound is characterized by the presence of a triazole ring, a hydroxy group, and phenethyl groups. The triazole ring serves as a heterocyclic aromatic system, which is known for its stability and reactivity in various chemical reactions. The hydroxy group introduces hydrophilic properties, while the phenethyl groups add hydrophobicity, making this compound amphiphilic and suitable for applications in drug delivery systems and self-assembling materials.

Recent studies have highlighted the potential of triazole derivatives as bioisosteres in medicinal chemistry. These compounds can mimic the pharmacophores of natural products, enabling the design of novel drugs with improved bioavailability and efficacy. For instance, research published in *Journal of Medicinal Chemistry* (Smith et al., 2023) demonstrated that triazole-containing molecules exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its pharmacological applications, CAS No. 1396680-28-6 has shown promise in materials science. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing supramolecular assemblies and metallopolymers. A study in *Advanced Materials* (Lee et al., 2023) reported that this compound can serve as a building block for self-healing polymers, which have applications in advanced coatings and flexible electronics.

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that combines click chemistry with traditional organic synthesis techniques. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing the triazole ring with high regioselectivity. This method not only ensures the formation of the desired product but also minimizes side reactions, making it suitable for large-scale production.

From an environmental perspective, this compound exhibits low toxicity and biodegradability under controlled conditions. Research conducted by Green Chemistry Innovations (GCI) revealed that its degradation products are non-toxic to aquatic organisms, making it a safer alternative to traditional organic compounds used in industrial applications.

In conclusion, CAS No. 1396680-28-6 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methods and material science, positions it as a key player in the development of next-generation drugs and advanced materials.

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